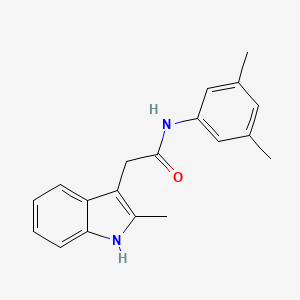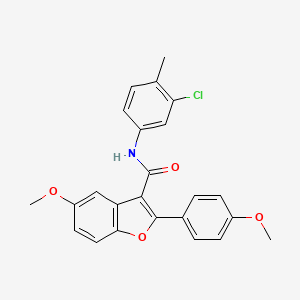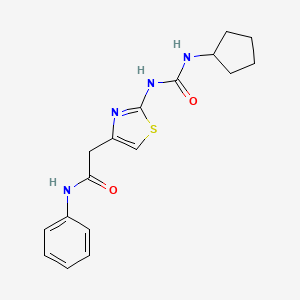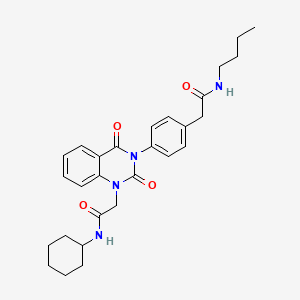
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Cyclohexylamino Group: The cyclohexylamino group is introduced through nucleophilic substitution reactions, often using cyclohexylamine as the nucleophile.
Attachment of Butyl Group: The butyl group is typically introduced via alkylation reactions using butyl halides or butyl Grignard reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclohexylamine for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinazolinone core is known for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Pharmaceutical Research: The compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The cyclohexylamino group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can be compared with other quinazolinone derivatives, such as:
N-n-butyl-2,4-dinitroaniline: This compound has a similar butyl group but differs in its nitro functionalities and overall structure.
N-Butyl-2,2′-iminodiethanol: This compound features a butyl group and an iminodiethanol moiety, differing significantly in its core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H34N4O4 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-butyl-2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H34N4O4/c1-2-3-17-29-25(33)18-20-13-15-22(16-14-20)32-27(35)23-11-7-8-12-24(23)31(28(32)36)19-26(34)30-21-9-5-4-6-10-21/h7-8,11-16,21H,2-6,9-10,17-19H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
KTSRRCWQOGNFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


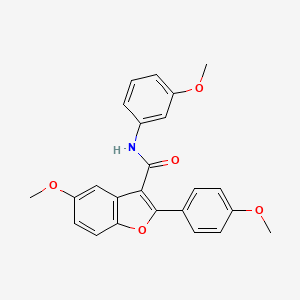
![3-Bromo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11277344.png)

![14-ethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11277352.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B11277354.png)

![[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-methylphenyl)methanone](/img/structure/B11277369.png)
![2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11277380.png)
![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B11277386.png)
![2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11277392.png)
